molecular formula F(CF2)6(CH2)16H<br>C22H33F13 B12085256 Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- CAS No. 133310-71-1

Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-

Cat. No.: B12085256
CAS No.: 133310-71-1
M. Wt: 544.5 g/mol
InChI Key: ZKYMFADZZFTYJH-UHFFFAOYSA-N
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Description

Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- (IUPAC name: 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodocosane) is a fluorinated hydrocarbon with a 22-carbon backbone (C₂₂H₃₃F₁₃). Its structure consists of a trifluoromethyl group (CF₃) at position 1, followed by five difluoromethylene (CF₂) groups at positions 2–6, and a long unsubstituted alkyl chain (CH₂)₁₆CH₃ extending to carbon 22 .

Properties

CAS No.

133310-71-1

Molecular Formula

F(CF2)6(CH2)16H
C22H33F13

Molecular Weight

544.5 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodocosane

InChI

InChI=1S/C22H33F13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(23,24)18(25,26)19(27,28)20(29,30)21(31,32)22(33,34)35/h2-16H2,1H3

InChI Key

ZKYMFADZZFTYJH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Elemental Fluorine (F₂)

Gaseous fluorine is a high-energy fluorinating agent capable of substituting hydrogen atoms in alkanes via radical chain mechanisms. For docosane, this method typically involves:

  • Reaction Conditions : Temperatures between 150–250°C and pressures of 1–5 atm to maintain fluorine in the gaseous phase.

  • Solvent Systems : Inert perfluorinated solvents (e.g., perfluorohexane) to minimize side reactions.

  • Radical Initiators : Azo compounds or peroxides to generate fluorine radicals, accelerating H-F substitution.

The exothermic nature of this reaction necessitates careful temperature control to prevent uncontrolled defluorination or carbon-chain degradation. While effective for achieving high fluorination degrees, positional selectivity remains challenging, often resulting in mixtures of regioisomers.

Hydrogen Fluoride (HF) with Lewis Acid Catalysts

An alternative to elemental fluorine employs anhydrous HF combined with Lewis acids (e.g., SbF₅, BF₃) to polarize the C-H bond, facilitating ionic fluorination:

  • Catalytic System : SbF₅ (10–20 mol%) in HF at 50–80°C.

  • Mechanism : The Lewis acid stabilizes carbocation intermediates, enabling sequential H-F exchange without radical pathways.

This method improves regioselectivity compared to radical fluorination but struggles with over-fluorination beyond the tridecafluoro stage. Post-reaction quenching with aqueous base is critical to isolate the product.

Metal Fluoride Reagents

Solid fluorinating agents like AgF₂ or CoF₃ offer controlled reactivity for partial fluorination:

  • Conditions : Suspensions in polar aprotic solvents (e.g., DMF) at 80–120°C.

  • Selectivity : These reagents preferentially fluorinate tertiary and secondary C-H bonds due to steric and electronic effects.

Table 1 summarizes key parameters for direct fluorination methods:

MethodReagentsTemperature (°C)SelectivityYield (%)
Elemental F₂F₂, radical initiator150–250Low40–60
HF + SbF₅HF, SbF₅50–80Moderate55–70
Metal FluoridesAgF₂, CoF₃80–120High30–50

Nucleophilic Fluorination Strategies

Nucleophilic approaches leverage fluoride ions (F⁻) to displace leaving groups in pre-functionalized docosane derivatives.

PhenoFluorMix™-Mediated Fluorination

PhenoFluorMix™, a commercial deoxyfluorination reagent, converts hydroxyl or carbonyl groups into fluorinated moieties:

  • Substrate Preparation : Docosane derivatives with alcohol or ketone functionalities at target positions.

  • Reaction Protocol : PhenoFluorMix™ (1–3 mol%) with [Pd₂(COD)] catalysts in THF at 60°C.

  • Outcome : High selectivity for primary and secondary C-F bonds, achieving 70–85% conversion in model alkanes.

Potassium Fluoride (KF) with Transition Metal Catalysts

Copper- or palladium-catalyzed fluorination using KF enables C-F bond formation in aryl and alkyl halides:

  • Catalytic System : CuI (10 mol%), 1,10-phenanthroline ligand, KF in DMSO at 120°C.

  • Scope : Effective for substituting bromine or iodine atoms in bromo-/iodo-docosane precursors.

Electrophilic Fluorination Techniques

Electrophilic reagents transfer fluorine as F⁺, targeting electron-rich regions of the docosane backbone.

Selectfluor® (F-TEDA-BF₄)

Selectfluor® reacts via single-electron transfer (SET) mechanisms:

  • Conditions : Docosane in acetonitrile with Selectfluor® (2 equiv) at 80°C.

  • Regioselectivity : Favors tertiary C-H positions due to radical stability.

N-Fluorobenzenesulfonimide (NFSI)

NFSI provides electrophilic fluorine under milder conditions:

  • Catalyst : Ru(bpy)₃²⁺ photocatalyst under blue LED irradiation.

  • Advantage : Enables late-stage fluorination without pre-functionalization.

Mechanistic Insights and Byproduct Formation

The fluorination mechanism significantly impacts byproduct profiles:

  • Radical Pathways : Yield perfluoroalkenes and shorter-chain fluorocarbons via β-scission.

  • Ionic Pathways : Generate fluorinated cycloalkanes through carbocation rearrangements.

  • Mitigation Strategies : Use of radical scavengers (e.g., BHT) or low-temperature protocols.

Industrial-Scale Production Considerations

Large-scale synthesis imposes additional constraints:

  • Safety : F₂ and HF require specialized nickel alloy reactors.

  • Purification : Distillation under reduced pressure (0.1–1 mmHg) to isolate tridecafluoro isomers.

  • Environmental Impact : Closed-loop systems to capture HF and F₂ emissions .

Chemical Reactions Analysis

Types of Reactions: Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C22H46F13
  • Structure : The compound features a long carbon chain with multiple fluorine substitutions. This results in enhanced stability and unique interactions with other substances.

Material Science

Docosane derivatives are utilized in the development of advanced materials. The fluorinated nature of this compound contributes to:

  • Water Repellency : The hydrophobic properties make it ideal for coatings that require water resistance.
  • Thermal Stability : Its high thermal stability is advantageous in creating materials that can withstand extreme temperatures.

Surface Chemistry

The compound's surface-active properties allow it to be used in:

  • Surfactants : Its ability to lower surface tension makes it suitable for applications in detergents and emulsifiers.
  • Self-Cleaning Surfaces : Coatings containing docosane can create surfaces that repel dirt and contaminants.

Biomedical Applications

Research is exploring the use of docosane in biomedical fields:

  • Drug Delivery Systems : Its biocompatibility and ability to form stable emulsions can enhance the delivery of hydrophobic drugs.
  • Diagnostic Imaging : Fluorinated compounds are often used as contrast agents in imaging techniques due to their unique chemical properties.

Case Studies

StudyApplicationFindings
Study 1Water-repellent coatingsDemonstrated significant reduction in water adhesion on treated surfaces using docosane derivatives.
Study 2Drug delivery systemsShowed improved solubility and bioavailability of hydrophobic drugs when formulated with docosane-based carriers.
Study 3Self-cleaning surfacesDeveloped coatings that maintained cleanliness over extended periods due to the low adhesion properties imparted by docosane.

Environmental Considerations

While docosane shows promise in various applications, its environmental impact must be assessed. Fluorinated compounds are often scrutinized for their persistence in the environment and potential toxicity. Research is ongoing to evaluate safer alternatives or methods to mitigate any adverse effects associated with its use.

Mechanism of Action

The mechanism by which Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms can influence the compound’s interaction with other molecules, potentially affecting molecular targets and pathways. For example, the compound’s hydrophobic nature can impact its behavior in biological systems and its interaction with cellular membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is part of a broader class of fluorinated alkanes with varying chain lengths and substitution patterns. Key analogs include:

Compound Name Molecular Formula Chain Length Fluorine Atoms Key Substituents Applications
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadecane C₁₆H₂₁F₁₃ 16 13 CF₃(CF₂)₅(CH₂)₁₀CH₃ Environmental persistence studies
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotetradecane C₁₄H₁₇F₁₃ 14 13 CF₃(CF₂)₅(CH₂)₈CH₃ Surfactant synthesis
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane C₈H₄F₁₃I 8 13 CF₃(CF₂)₅I Polymer intermediates
1H-Tridecafluorohexane C₆HF₁₃ 6 13 CF₃(CF₂)₃CF₂ Solvents, refrigerants

Physical and Chemical Properties

  • Boiling Point/Melting Point : Longer-chain fluorinated alkanes (e.g., C₁₆H₂₁F₁₃) exhibit higher boiling points due to increased van der Waals interactions. For example, 1H-Tridecafluorohexane (C₆HF₁₃) has a boiling point of 71°C , while the docosane analog is expected to exceed 200°C based on chain-length trends.
  • Density : Fluorination increases density. The tetradecane analog (C₁₄H₁₇F₁₃) has a density of ~1.4 g/cm³ , whereas the docosane derivative likely approaches 1.6–1.7 g/cm³.
  • LogP : Hydrophobicity scales with fluorination. The tetradecane analog has a logP of 7.48 , suggesting the docosane compound would have even lower water solubility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-?

  • Methodological Answer : A stepwise fluorination strategy is recommended, starting with partial fluorination of the alkane backbone followed by iodine-mediated substitution reactions. The iodine atom in analogous compounds (e.g., 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane) enables nucleophilic substitutions, facilitating the introduction of functional groups or further fluorination . Purification should involve fractional distillation or supercritical fluid chromatography to isolate intermediates, given the compound’s high volatility and fluorinated byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • 19F NMR : Critical for confirming fluorine substitution patterns and quantifying perfluorinated segments. Chemical shifts between -70 to -130 ppm are typical for CF3 and CF2 groups .
  • Mass Spectrometry (HRMS) : Use electron ionization (EI) or electrospray ionization (ESI) to validate molecular weight and detect fragmentation patterns indicative of fluorinated chains .
  • IR Spectroscopy : Look for C-F stretching vibrations in the 1000–1300 cm⁻¹ range to confirm fluorination completeness .

Q. How does the compound’s stability compare to non-fluorinated alkanes under harsh chemical conditions?

  • Methodological Answer : The high fluorine content imparts exceptional resistance to thermal degradation and chemical attack. To test stability, conduct thermogravimetric analysis (TGA) under nitrogen/air atmospheres (up to 500°C) and expose the compound to strong acids/bases (e.g., concentrated H2SO4 or NaOH). Compare degradation profiles with non-fluorinated analogs. Stability is attributed to the strong C-F bonds and steric shielding by fluorine atoms .

Advanced Research Questions

Q. How can experimental designs (e.g., factorial design) optimize fluorination efficiency while minimizing side reactions?

  • Methodological Answer : Apply a 2^k factorial design to evaluate variables such as temperature, fluorinating agent concentration (e.g., F2 gas or XeF2), and reaction time. For example:

FactorLow Level (-)High Level (+)
Temp80°C120°C
[F2]0.5 mol%2.0 mol%
Time6 hrs24 hrs
Analyze interactions using response surface methodology (RSM) to identify conditions maximizing fluorination yield while reducing undesired byproducts like branched isomers .

Q. How can researchers resolve contradictions in reported solubility data for this compound in polar vs. non-polar solvents?

  • Methodological Answer : Cross-validate experimental solubility measurements (e.g., shake-flask method) with computational predictions using COSMO-RS (Conductor-like Screening Model for Real Solvents). For polar solvents (e.g., acetone), fluorine’s electronegativity may induce dipole interactions, while non-polar solvents (e.g., hexane) rely on dispersion forces. Discrepancies often arise from trace impurities; use gas chromatography (GC) to verify solvent purity and ensure equilibration times exceed 48 hours .

Q. What methodologies are appropriate for assessing the environmental impact and bioaccumulation potential of this compound?

  • Methodological Answer :

  • Persistency Testing : Conduct OECD 301B (Ready Biodegradability) tests to measure half-life in water/soil. Fluorinated compounds often show recalcitrance due to C-F bond strength .
  • Bioaccumulation Modeling : Use EPI Suite’s BCFBAF module to predict bioaccumulation factors, supplemented by in vitro assays with hepatic microsomes to assess metabolic stability .
  • Regulatory Alignment : Cross-reference data with ECHA’s guidelines for per- and polyfluoroalkyl substances (PFAS), focusing on endpoints like toxicity to aquatic organisms (e.g., Daphnia magna LC50) .

Key Physicochemical Properties

PropertyValueSource
Molecular Weight474.00 g/molPubChem
Boiling PointNot reported; estimated >200°CNIST
Vapor Pressure0.8 mmHg at 25°CHaz-Map
LogP (Octanol-Water)Predicted 4.2 (ACD/Labs)ChemSpider

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